molecular formula C18H31B B1588712 R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane CAS No. 73624-47-2

R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

Cat. No.: B1588712
CAS No.: 73624-47-2
M. Wt: 258.3 g/mol
InChI Key: VCDGSBJCRYTLNU-UHFFFAOYSA-N
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Description

R-Alpine-Borane, also known as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral reducing agent widely used in organic synthesis. This compound is synthesized from (+)-α-pinene via hydroboration and is known for its high stereoselectivity in reducing prochiral ketones and aldehydes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

R-Alpine-Borane is used for the asymmetric reduction of aldehydes and prochiral ketones . The nature of these interactions involves the coordination of the carbonyl oxygen to boron, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon .

Cellular Effects

The effects of R-Alpine-Borane on cellular processes are primarily related to its role in the reduction of aldehydes and ketones. By influencing these biochemical reactions, R-Alpine-Borane can indirectly affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of R-Alpine-Borane involves the formation of an adduct by coordination of the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues . This process allows R-Alpine-Borane to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of R-Alpine-Borane over time in laboratory settings are largely dependent on the specific reactions it is used in. As a reagent, its stability, degradation, and long-term effects on cellular function would be determined by the conditions of the experiment and the nature of the other reactants involved .

Metabolic Pathways

R-Alpine-Borane is involved in the metabolic pathways related to the reduction of aldehydes and ketones . The specific enzymes or cofactors it interacts with would depend on the particular reactions it is used in.

Subcellular Localization

The subcellular localization of R-Alpine-Borane would be determined by the specific reactions it is involved in. As a reagent, it could potentially be directed to specific compartments or organelles depending on the nature of the biochemical reactions it is used in .

Preparation Methods

Synthetic Routes and Reaction Conditions

R-Alpine-Borane is synthesized from (+)-α-pinene through a hydroboration reaction. The process involves the addition of borane to the double bond of α-pinene, resulting in the formation of the chiral borane compound .

Industrial Production Methods

Industrial production of R-Alpine-Borane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically available as a solution in tetrahydrofuran (THF) to facilitate its use in various applications .

Chemical Reactions Analysis

Types of Reactions

R-Alpine-Borane primarily undergoes reduction reactions. It is used for the asymmetric reduction of aldehydes and prochiral ketones, leading to the formation of chiral alcohols .

Common Reagents and Conditions

The reduction reactions involving R-Alpine-Borane are typically carried out in THF as the solvent. The reactions are conducted under an inert atmosphere to prevent oxidation of the borane compound .

Major Products

The major products formed from the reduction reactions of R-Alpine-Borane are chiral alcohols. These products are obtained with high enantiomeric excess, making R-Alpine-Borane a valuable reagent in asymmetric synthesis .

Comparison with Similar Compounds

Properties

IUPAC Name

9-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-9-borabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDGSBJCRYTLNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31B
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73624-47-2, 42371-63-1
Record name B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73624-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Alpine-Boraneâ?¢ Alpine-Borane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 2
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 3
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 4
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 5
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane
Reactant of Route 6
R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane

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